Cas no 1020489-51-3 (N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide)
![N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide structure](https://www.kuujia.com/scimg/cas/1020489-51-3x300.png)
1020489-51-3 structure
Product Name:N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide
CAS No:1020489-51-3
Molecular Formula:C19H21ClN4OS
Molecular Weight:388.914241552353
CID:5855017
PubChem ID:25281636
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide Properties
Names and Identifiers
-
- N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide
- N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide
- F5030-0158
- 1020489-51-3
- N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide
- AKOS016364272
-
- InChIKey: ZODJWKABGQETIV-UHFFFAOYSA-N
- Inchi: 1S/C19H21ClN4OS/c1-4-13(5-2)18(25)22-17-10-12(3)23-24(17)19-21-16(11-26-19)14-6-8-15(20)9-7-14/h6-11,13H,4-5H2,1-3H3,(H,22,25)
- SMILES: ClC1C=CC(=CC=1)C1=CSC(=N1)N1C(=CC(C)=N1)NC(C(CC)CC)=O
Computed Properties
- Exact Mass: 388.1124602g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 6
- Monoisotopic Mass: 388.1124602g/mol
- Heavy Atom Count: 26
- Complexity: 471
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 5.2
- Topological Polar Surface Area: 88Ų
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5030-0158-2μmol |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide |
1020489-51-3 | 2μmol |
$57.0 | 2023-09-10 |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide Related Literature
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